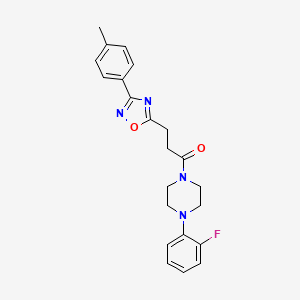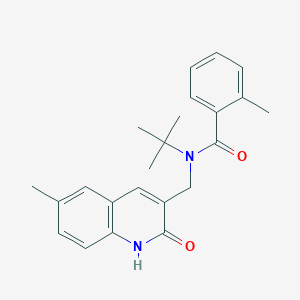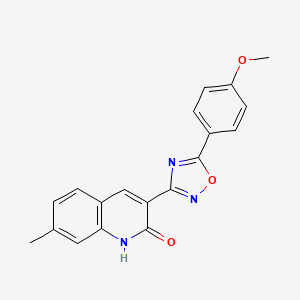
3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule. It contains functional groups such as methoxyphenyl, oxadiazol, and quinolinol. These groups are often found in various pharmaceuticals and organic materials .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or cyclization processes .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For instance, the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined using various analytical techniques .Wirkmechanismus
Target of Action
For instance, the 1,3,4-oxadiazole scaffold is known to possess a wide variety of biological activities, particularly for cancer treatment .
Mode of Action
It’s worth noting that 1,3,4-oxadiazole derivatives have been found to interact with nucleic acids, enzymes, and globular proteins . They exhibit their antiproliferative effects through a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect various enzymes and proteins that contribute to cancer cell proliferation .
Result of Action
Based on the known effects of similar compounds, it’s plausible that this compound could have antiproliferative effects, particularly in the context of cancer treatment .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol in lab experiments is its relatively low toxicity. This compound has been found to exhibit low cytotoxicity in various cell lines, making it a suitable candidate for in vitro studies. Moreover, this compound has been shown to exhibit good stability and solubility in various solvents, which makes it easy to handle and store. However, one of the limitations of using this compound in lab experiments is its limited availability. This compound is a synthetic compound, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on 3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been found to exhibit neuroprotective effects in vitro and in vivo, making it a potential candidate for the development of new therapeutics. Moreover, this compound has been shown to exhibit antiviral activity against several viruses, including influenza A virus and dengue virus. Therefore, further research is needed to explore the antiviral potential of this compound. Additionally, the development of new this compound derivatives with improved biological activity and pharmacokinetic properties is an area of future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound exhibits anti-inflammatory, antioxidant, and anticancer activities, and its mechanism of action involves the modulation of various signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Further studies are needed to explore the potential applications of this compound in various fields, including neurodegenerative diseases and viral infections.
Synthesemethoden
The synthesis of 3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves the reaction of 7-methyl-2-chloroquinoline with 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide in the presence of triethylamine. The resulting product is then treated with acetic anhydride, which leads to the formation of this compound. The overall yield of this compound synthesis is about 70%.
Wissenschaftliche Forschungsanwendungen
3-(5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of various diseases. Moreover, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-11-3-4-13-10-15(18(23)20-16(13)9-11)17-21-19(25-22-17)12-5-7-14(24-2)8-6-12/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROLCCNQKXAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

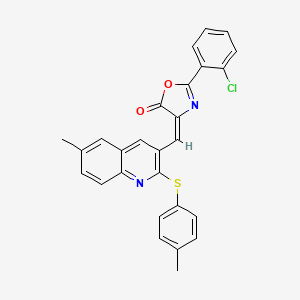
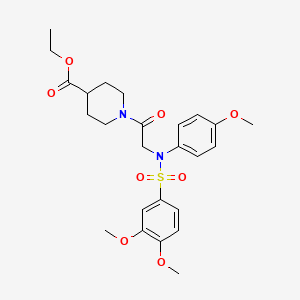
![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)

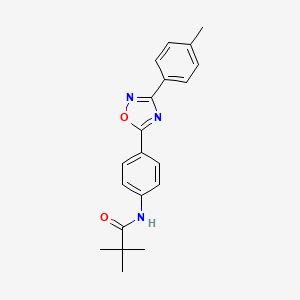
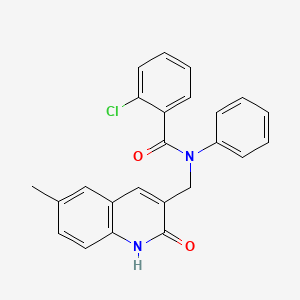
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)
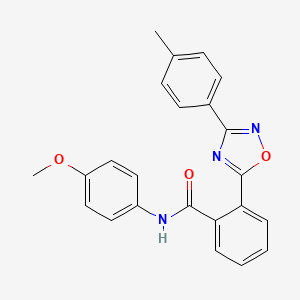
![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)
![(E)-N'-(2-hydroxy-3-methoxybenzylidene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694300.png)
![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)

